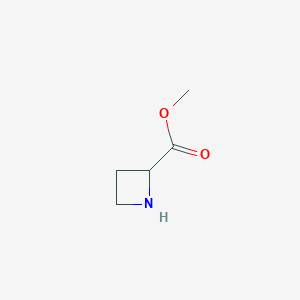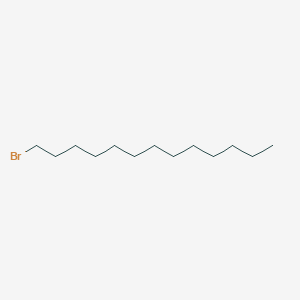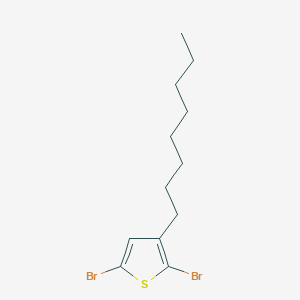
2,5-二溴-3-辛基噻吩
描述
2,5-Dibromo-3-octylthiophene is an organic compound with the molecular formula C12H18Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its use as a precursor in the synthesis of conducting polymers, which have applications in various electronic and optoelectronic devices .
科学研究应用
2,5-Dibromo-3-octylthiophene is primarily used as a precursor for conducting polymers. These polymers have significant applications in:
Electronic Devices: Used in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Optoelectronic Devices: Employed in light-emitting diodes (LEDs) and sensors.
Material Science: Utilized in the development of new materials with unique electronic properties.
作用机制
Target of Action
2,5-Dibromo-3-octylthiophene is primarily used as a precursor in the synthesis of conducting polymers . The primary targets of this compound are the monomers that are involved in the polymerization process .
Mode of Action
The compound interacts with its targets through a process known as polymerization . In this process, the 2,5-Dibromo-3-octylthiophene molecules react with each other or with other monomers to form a long chain or a three-dimensional network .
Biochemical Pathways
The polymerization of 2,5-Dibromo-3-octylthiophene leads to the formation of conducting polymers . These polymers can conduct electricity, which is a unique property among polymers. The conduction of electricity is a result of the movement of electrons along the polymer chain .
Result of Action
The result of the action of 2,5-Dibromo-3-octylthiophene is the formation of conducting polymers . These polymers have a wide range of applications, including in the production of organic electronic devices .
Action Environment
The action of 2,5-Dibromo-3-octylthiophene is influenced by various environmental factors. For instance, the temperature and solvent can affect the rate and extent of polymerization . Additionally, the stability of the resulting polymers can be influenced by factors such as humidity and exposure to light .
准备方法
Synthetic Routes and Reaction Conditions: 2,5-Dibromo-3-octylthiophene can be synthesized through the bromination of 3-octylthiophene. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as chloroform or dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for 2,5-Dibromo-3-octylthiophene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reagents .
化学反应分析
Types of Reactions: 2,5-Dibromo-3-octylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling or Stille coupling, using palladium catalysts.
Oxidation and Reduction: While specific oxidation and reduction reactions of 2,5-Dibromo-3-octylthiophene are less documented, thiophene derivatives generally undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids or esters as reagents.
Stille Coupling: Involves the use of organotin compounds and palladium catalysts.
Major Products: The major products formed from these reactions include various substituted thiophenes, which can be further polymerized to form conducting polymers .
相似化合物的比较
- 2,5-Dibromo-3-hexylthiophene
- 2,5-Dibromo-3-butylthiophene
- 2,5-Dibromo-3-decylthiophene
Comparison: 2,5-Dibromo-3-octylthiophene is unique due to its octyl side chain, which imparts specific solubility and electronic properties. Compared to its shorter-chain analogs, it offers better processability and film-forming properties, making it more suitable for certain electronic applications .
属性
IUPAC Name |
2,5-dibromo-3-octylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br2S/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGBSUPPENVFAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(SC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402715 | |
| Record name | 2,5-Dibromo-3-octylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149703-84-4 | |
| Record name | 2,5-Dibromo-3-octylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


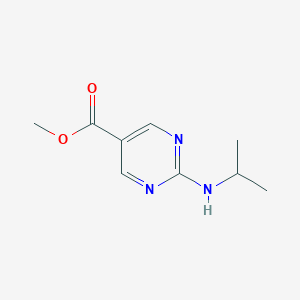
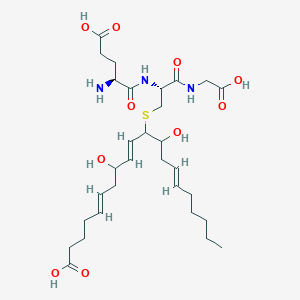

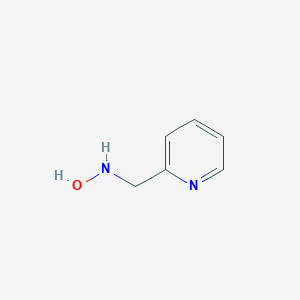
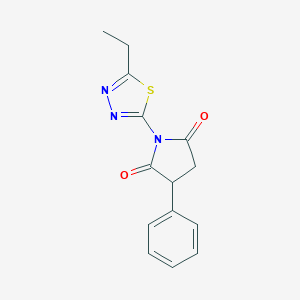
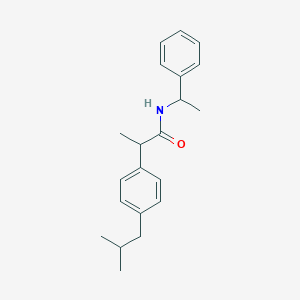
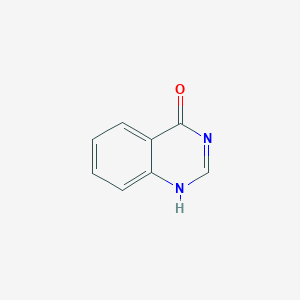

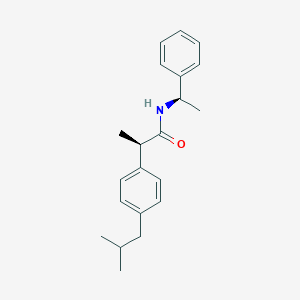
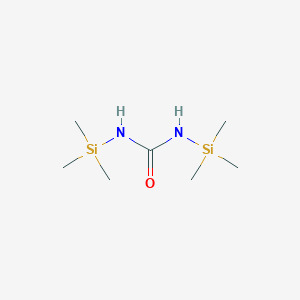
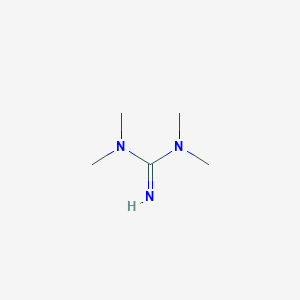
![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143054.png)
